3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde
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Overview
Description
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of p-tolylhydrazine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the desired oxadiazole . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl-3-p-tolyl-1,2,4-oxadiazole
- 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-Cyclohexyl-3-p-tolyl-1,2,4-oxadiazole
Uniqueness
3-p-Tolyl-1,2,4-oxadiazole-5-carboxaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-4-8(5-3-7)10-11-9(6-13)14-12-10/h2-6H,1H3 |
InChI Key |
DFCIVKLADJDHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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